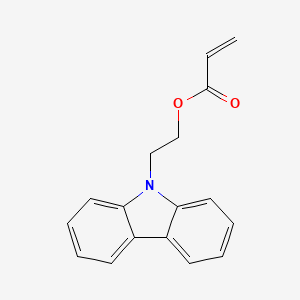

2-(9H-Carbazol-9-yl)ethyl acrylate

Description

Significance of Carbazole (B46965) Moieties in Functional Polymers and Organic Electronics

Carbazole, a nitrogen-containing heterocyclic compound, possesses a unique set of properties that make it highly valuable in the realm of materials science. nih.gov Its planar, π-conjugated system allows for efficient light absorption and emission, which is a fundamental requirement for many optoelectronic devices. nih.gov The nitrogen atom within the carbazole ring can be easily functionalized, enabling the tuning of its electronic properties and the attachment of other functional groups. mdpi.com

Polymers incorporating carbazole moieties, either in the main chain or as pendant groups, have garnered significant attention for their diverse applications. researchgate.net These materials are known for their excellent hole-transporting capabilities, high charge carrier mobility, and good thermal and chemical stability. mdpi.comresearchgate.net This combination of properties makes them ideal candidates for use in a wide array of organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as host materials for the emissive layer in OLEDs due to their high triplet energy levels and ability to efficiently transfer energy to phosphorescent dopants. mdpi.commagtech.com.cn

Organic Photovoltaics (OPVs): In solar cells, carbazole derivatives function as electron-donating (p-type) materials, contributing to efficient charge separation and transport. researchgate.netrsc.org

Photorefractive Materials: The photoconductive nature of carbazole polymers makes them suitable for applications in holographic data storage and optical information processing. researchgate.netoptica.org

Organic Field-Effect Transistors (OFETs): The high charge mobility of carbazole-containing polymers is beneficial for their use as the active semiconductor layer in OFETs. researchgate.net

Overview of Acrylate (B77674) Monomers as Building Blocks for Polymer Synthesis

Acrylate monomers are a versatile and widely used class of chemical compounds in polymer chemistry. gantrade.com They are esters of acrylic acid and its derivatives, characterized by a vinyl group attached to the carbonyl carbon of the ester group. This reactive double bond allows them to readily undergo polymerization, either with themselves (homopolymerization) or with other types of monomers (copolymerization), to form a vast array of polymers with tailored properties. arkema.com

The versatility of acrylate monomers stems from the ability to modify the alcohol portion of the ester, which in turn influences the properties of the resulting polymer. gantrade.com By carefully selecting the comonomers and their ratios, chemists can precisely control characteristics such as:

Glass Transition Temperature (Tg): This determines whether the polymer is hard and brittle or soft and flexible at a given temperature. gantrade.com

Hardness and Flexibility: Short-chain acrylic monomers generally produce harder polymers, while long-chain monomers lead to more flexible materials. gantrade.com

Adhesion and Tackiness: These properties are crucial for applications in adhesives and coatings. gantrade.com

Hydrophobicity and Hydrophilicity: The water-repelling or water-attracting nature of the polymer can be adjusted. arkema.com

Crosslinking: The introduction of multifunctional acrylates allows for the formation of crosslinked networks, enhancing the mechanical strength and thermal stability of the material. arkema.com

The ability to fine-tune these properties makes acrylic polymers indispensable in a wide range of industries, including paints and coatings, adhesives, textiles, and biomedical devices. gantrade.com

Specific Research Focus on 2-(9H-Carbazol-9-yl)ethyl acrylate and its Derivatives

Within the broader categories of carbazole-functionalized monomers and acrylates, this compound (CZEA) has garnered specific research interest. This monomer uniquely combines the desirable electronic and photophysical properties of the carbazole moiety with the versatile polymerization characteristics of the acrylate group.

The structure of CZEA consists of a carbazole ring linked through its nitrogen atom to an ethyl acrylate group. This design allows for the incorporation of the photoactive and charge-transporting carbazole unit as a pendant group on a flexible polymer backbone. The resulting polymer, poly(this compound), and its copolymers are investigated for their potential in various optoelectronic applications.

Research on CZEA and its derivatives often focuses on:

Synthesis and Polymerization: Developing efficient methods for synthesizing the monomer and controlling its polymerization to achieve desired molecular weights and architectures.

Structure-Property Relationships: Understanding how modifications to the monomer structure, such as the introduction of different substituents on the carbazole ring, affect the optical and electronic properties of the resulting polymers. researchgate.net

Device Performance: Evaluating the performance of these polymers in electronic devices like OLEDs and solar cells. For instance, copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate have been studied to correlate hole drift mobility with electroluminescence. nih.govresearchgate.net

Derivatives of CZEA, such as those with different alkyl chains or substituents on the carbazole ring, are also synthesized and studied to further tune the material properties for specific applications. iucr.orgmdpi.com For example, the related monomer [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid has been explored for creating self-assembled monolayers in optoelectronic devices. ktu.edu

Historical Context of Carbazole Polymer Research and Evolution to Acrylate Systems

The study of carbazole-based polymers has a rich history, dating back to the discovery of the photoconductivity of poly(N-vinylcarbazole) (PVK). PVK was one of the first and most extensively studied organic photoconductors and played a pivotal role in the development of xerography (photocopying). Its ability to transport positive charge carriers (holes) when exposed to light laid the groundwork for the field of organic electronics. researchgate.net

Early research primarily focused on PVK and its derivatives. However, PVK has certain limitations, including its relatively high glass transition temperature and the difficulty in modifying its vinyl backbone. These limitations prompted researchers to explore other polymer architectures that could incorporate the carbazole moiety while offering greater processability and tunability.

The evolution to acrylate and methacrylate (B99206) systems represents a significant advancement in this field. By attaching the carbazole group to an acrylate or methacrylate backbone, researchers could leverage the well-established and versatile chemistry of acrylic polymerization. researchgate.net This approach offered several advantages:

Greater Synthetic Flexibility: The ester linkage in acrylates is more readily formed and modified than the direct carbon-carbon bond in the vinyl group of PVK. This allows for the easier synthesis of a wider variety of carbazole-containing monomers.

Improved Processability: Acrylate polymers often exhibit better solubility and film-forming properties compared to PVK, which is crucial for fabricating high-quality thin films for electronic devices. researchgate.net

Tunable Properties: The ability to copolymerize carbazole-functionalized acrylates with a wide range of other acrylate monomers provides a powerful tool for fine-tuning the mechanical, thermal, and optoelectronic properties of the resulting materials. nih.gov

This shift towards acrylate-based systems has enabled the development of a new generation of carbazole-containing polymers with enhanced performance and processability, paving the way for their application in a broader range of advanced technologies. researchgate.net

Detailed Research Findings

| Property | Value | Reference |

| Chemical Formula | C17H15NO2 | sigmaaldrich.comuni.lu |

| Molecular Weight | 265.31 g/mol | sigmaaldrich.com |

| Melting Point | 77-81 °C | sigmaaldrich.com |

| Appearance | White crystalline solid | gantrade.com |

| Solubility | Soluble in various organic solvents like ethanol, ether, and acetone |

Structure

3D Structure

Properties

IUPAC Name |

2-carbazol-9-ylethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-17(19)20-12-11-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h2-10H,1,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHMQTTZAWPDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69678-49-5 | |

| Record name | 2-(9-Carbazolyl)ethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69678-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50391339 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6915-68-0 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 9h Carbazol 9 Yl Ethyl Acrylate

Direct Esterification Routes and Reaction Optimization

Direct esterification, specifically the Fischer-Speier esterification, represents a fundamental approach to the synthesis of 2-(9H-Carbazol-9-yl)ethyl acrylate (B77674). This method involves the reaction of 9H-Carbazole-9-ethanol with acrylic acid in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the desired ester, the removal of water is crucial.

Optimization of this reaction involves careful consideration of several factors. The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is common. Studies on the esterification of acrylic acid with other alcohols have shown that the catalyst concentration significantly impacts the reaction rate. For instance, in the esterification of acrylic acid with ethanol, sulfuric acid was found to be a highly efficient catalyst. researchgate.netnih.gov The reaction temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, including the polymerization of the acrylic acid or the final acrylate product. Therefore, a balance must be struck to ensure a reasonable reaction time without compromising the yield and purity of the monomer. The use of an excess of one of the reactants, typically the alcohol, can also be employed to shift the equilibrium towards the product side.

A significant challenge in this route is the potential for polymerization of both the reactant acrylic acid and the product acrylate ester, especially at the elevated temperatures often required for esterification. To mitigate this, polymerization inhibitors are typically added to the reaction mixture.

Transesterification Approaches for Monomer Synthesis

Transesterification offers an alternative pathway to 2-(9H-Carbazol-9-yl)ethyl acrylate, circumventing the direct use of acrylic acid and the associated water by-product. This method typically involves the reaction of a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 9H-Carbazole-9-ethanol in the presence of a suitable catalyst. The equilibrium is driven forward by the removal of the low-boiling alcohol by-product (e.g., methanol (B129727) or ethanol).

A variety of catalysts can be employed for transesterification, including organometallic compounds and solid basic catalysts. For instance, titanium alkoxides have been shown to be effective catalysts for the transesterification of acrylates. researchgate.net The choice of catalyst can influence the reaction rate and selectivity. For example, in the transesterification of ethyl acrylate with n-hexanol, various solid basic catalysts have been evaluated, demonstrating the potential for environmentally friendlier heterogeneous catalysis.

The reaction conditions, such as temperature and pressure, are optimized to facilitate the removal of the volatile alcohol by-product. Performing the reaction under reduced pressure can lower the boiling point of the alcohol, allowing for its efficient removal at a lower reaction temperature, thereby minimizing the risk of polymerization. The molar ratio of the reactants is also a key variable; using an excess of the starting acrylate ester can help to drive the reaction to completion.

Multi-Step Synthesis Pathways Involving Carbazole (B46965) Precursors and Acryloylation

A highly effective and controllable method for synthesizing this compound involves a multi-step pathway. This approach typically begins with the synthesis of the key intermediate, 9H-Carbazole-9-ethanol, followed by its acryloylation.

The synthesis of 9H-Carbazole-9-ethanol can be achieved by the N-alkylation of carbazole with a suitable two-carbon synthon. A common method involves the reaction of carbazole with 2-bromoethanol (B42945) in the presence of a base. researchgate.net Alternatively, a multi-step route starting from 9H-carbazole can be employed, involving formylation to produce a carbazole-based aldehyde, which is then subsequently reduced to the corresponding alcohol, 9H-Carbazole-9-ethanol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol. nih.gov

Once 9H-Carbazole-9-ethanol is obtained, the final step is its acryloylation. This is typically achieved by reacting the alcohol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid by-product. A common procedure for the analogous methacrylate (B99206) synthesis involves dissolving 9H-Carbazole-9-ethanol in a solvent like dichloromethane (B109758) and adding triethylamine (B128534) as the base. The reaction mixture is cooled, and methacryloyl chloride is added dropwise. chemicalbook.com A similar procedure can be applied for the synthesis of the target acrylate. To prevent polymerization of the highly reactive acryloyl chloride and the resulting acrylate monomer, a polymerization inhibitor such as hydroquinone (B1673460) is often included in the reaction mixture. chemicalbook.com

Influence of Catalyst Systems and Solvent Selection on Reaction Efficacy

The choice of catalyst and solvent plays a pivotal role in determining the success of the synthesis of this compound, influencing reaction rates, yields, and the purity of the final product.

In direct esterification , strong mineral acids like H₂SO₄ or organic sulfonic acids such as p-TSA are the catalysts of choice. The catalytic activity is related to the acid strength. nih.gov The solvent in Fischer esterification often serves a dual purpose: dissolving the reactants and acting as a reactant itself if used in excess (e.g., using a large excess of the alcohol). For the synthesis of this compound, an inert solvent that can form an azeotrope with water could be beneficial for driving the reaction forward.

For transesterification reactions , the catalyst can range from homogeneous organometallic compounds, like titanium alkoxides, to heterogeneous solid bases. The selection depends on the desired reaction conditions and separation procedures. The solvent must be chosen carefully to ensure the solubility of the reactants and to facilitate the removal of the alcohol by-product. High-boiling point, inert solvents are often preferred.

In multi-step syntheses , particularly the acryloylation step, the solvent choice is critical. Aprotic solvents like dichloromethane or tetrahydrofuran (B95107) (THF) are commonly used as they are inert to the reactants and facilitate easy work-up. chemicalbook.comresearchgate.net The base used to scavenge the HCl by-product, such as triethylamine or pyridine, also significantly influences the reaction by preventing the protonation of the alcohol and promoting the nucleophilic attack.

Purification Strategies and High Purity Monomer Generation Techniques

Achieving a high degree of purity for this compound is paramount for its successful polymerization into well-defined polymers with desirable electronic and optical properties. Impurities, such as unreacted starting materials, by-products, or polymerization inhibitors, can significantly affect the polymerization process and the performance of the resulting polymer.

A common initial purification step involves washing the crude product. For instance, after acryloylation, the reaction mixture is typically washed with water to remove the salt of the tertiary amine base and any residual water-soluble impurities. A subsequent wash with a dilute basic solution, such as sodium bicarbonate, can remove any remaining acidic impurities.

Column chromatography over silica (B1680970) gel is a widely used and effective technique for separating the desired monomer from by-products and unreacted starting materials. The choice of eluent system is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often employed, with the polarity being adjusted to achieve optimal separation. nih.gov

For the removal of volatile impurities and solvents, distillation under reduced pressure is a suitable method. This technique is particularly useful for purifying the final monomer, as it allows for distillation at lower temperatures, thereby minimizing the risk of thermal polymerization. It is crucial to use a polymerization inhibitor during distillation.

Crystallization is another powerful purification technique, especially for solid monomers like this compound. This method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical, and studies on the purification of carbazole itself have shown that solvents like xylene and chlorobenzene (B131634) can be effective. vt.edumdpi.com

Polymerization Mechanisms and Kinetics of 2 9h Carbazol 9 Yl Ethyl Acrylate

Free Radical Polymerization (FRP)

Free radical polymerization (FRP) is a common and versatile method for polymerizing a wide range of vinyl monomers, including acrylates. The process is initiated by the decomposition of a radical initiator, which then adds to a monomer molecule to form a growing polymer chain.

Bulk Polymerization Studies and Reaction Progression

Bulk polymerization of 2-(9H-Carbazol-9-yl)ethyl acrylate (B77674), conducted in the absence of a solvent, is a straightforward method for producing the corresponding polymer. This technique can be initiated thermally using initiators like t-butyl peroxide. vt.edu The reaction progression is typically monitored by techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, which tracks the disappearance of the characteristic acrylate double bond absorption peaks. For similar carbazole-based acrylates, polymerization in the melt has been explored to produce thermoset materials. vt.edu

Solution Polymerization Kinetics and Solvent Effects

Solution polymerization is a widely used method for synthesizing polymers from carbazole-based acrylates, offering better control over viscosity and heat dissipation compared to bulk polymerization. vt.edu The kinetics of the polymerization of acrylates in solution can be influenced by the choice of solvent, which can affect the reactivity of the propagating radicals and the solubility of the resulting polymer. For instance, the free radical polymerization of methyl and butyl acrylate in benzene (B151609) has shown a monomer order greater than one, indicating a solvent effect on the polymerization rate. capes.gov.br

In a typical solution polymerization of a carbazole-phenoxy based methacrylate (B99206), a related monomer, the reaction is carried out in a nitrogen-purged solvent like N,N-dimethylacetamide (DMAC). vt.eduvt.edu The polymerization is initiated by a thermal free radical initiator, such as azobisisobutyronitrile (AIBN), at temperatures between 85°C and 95°C for approximately 2 hours. vt.edu The progress of the reaction can be followed by in-situ FTIR, with completion observed within 40 minutes for some carbazole-based methacrylates in DMAC at 90°C. vt.edu

Investigation of Initiator Systems and Their Influence on Polymerization Rate and Molecular Weight

The choice of initiator system is crucial in free radical polymerization as it significantly impacts the polymerization rate and the molecular weight of the resulting polymer. Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for the polymerization of carbazole-based acrylates and methacrylates. vt.eduvt.edu The concentration of the initiator affects the number of growing chains, which in turn influences the final molecular weight of the polymer.

For example, in the solution polymerization of a carbazole-phenoxy based methacrylate, varying the mole percentage of AIBN can be used to control the molecular weight. vt.edu Generally, a higher initiator concentration leads to a higher polymerization rate but a lower average molecular weight, as more polymer chains are initiated simultaneously. The half-life of the initiator at a given temperature is also a critical parameter in controlling the polymerization process. vt.edu

Below is a table summarizing the results for the free radical polymerization of a carbazole-phenoxy based methacrylate, which can serve as a reference for the expected outcomes with 2-(9H-Carbazol-9-yl)ethyl acrylate.

Table 1: GPC Results for Free Radical Polymerization of Carbazole-Phenoxy Based Methacrylate

| Polymerization Method | Initiator (mol %) | Temperature (°C) | Polydispersity ( |

||

|---|---|---|---|---|---|

| Solution Polymerization | AIBN, 2 mol % | 90 | 14,900 | 47,100 | 3.16 |

| Solution Polymerization | AIBN, 1 mol % | 90 | - | - | 3.32 |

Data adapted from a study on carbazole-phenoxy based methacrylates. vt.edu

Emulsion and Suspension Polymerization Considerations for Scalable Production

Emulsion and suspension polymerization are heterogeneous polymerization techniques suitable for large-scale industrial production. These methods use a continuous phase (typically water) to disperse the monomer, providing excellent heat transfer and control over the polymerization process.

Controlled/Living Radical Polymerization (CRP/LRP) Techniques

Controlled/living radical polymerization (CRP/LRP) methods offer precise control over polymer molecular weight, polydispersity, and architecture. These techniques are based on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom transfer radical polymerization (ATRP) is a robust CRP/LRP method for the controlled polymerization of a wide variety of monomers, including acrylates. cmu.edu The polymerization is typically catalyzed by a transition metal complex (e.g., copper-based) and initiated by an alkyl halide.

While specific ATRP studies on this compound are limited, the polymerization of other acrylates and carbazole-containing methacrylates via ATRP has been extensively investigated. cmu.edusemanticscholar.org For the ATRP of methyl acrylate, the rate of polymerization is first order with respect to the monomer, initiator, and catalyst concentrations. cmu.edu The molecular weight of the resulting polymer increases linearly with monomer conversion, and the polydispersity index (PDI) is typically low (around 1.1-1.3), indicating a well-controlled polymerization. researchgate.net

The general mechanism for the ATRP of an acrylate monomer is shown below:

Scheme 1: General Mechanism of ATRP for an Acrylate Monomer

Initiation: R-X + Cu(I)/L → R• + X-Cu(II)/L

Propagation: R• + n(Monomer) → P_n•

Reversible Termination: P_n• + X-Cu(II)/L ⇌ P_n-X + Cu(I)/L

A variety of initiator and catalyst systems have been employed for the ATRP of acrylates. For instance, the ATRP of 2-(dimethylamino)ethyl acrylate has been successfully carried out using a CuCl/tris[2-(N,N-dimethylamino)ethyl]amine catalyst system. researchgate.net The choice of the halogen in the initiator (e.g., bromide vs. chloride) can also influence the polymerization kinetics and control. researchgate.net

The following table presents typical conditions and results for the ATRP of a generic acrylate, which can be considered as a starting point for the controlled polymerization of this compound.

Table 2: Representative Conditions for ATRP of an Acrylate Monomer

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | PDI ( |

|---|---|---|---|---|---|

| Methyl Acrylate | Methyl 2-bromopropionate | CuBr/dNbpy | Bulk | 90 | < 1.25 |

| 2-(Dimethylamino)ethyl Acrylate | Ethyl 2-chloropropionate | CuCl/Me6TREN | Toluene | 25 | ~1.1 |

Data compiled from general studies on acrylate ATRP. cmu.eduresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Controlled Architectures

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled/living radical polymerization (CRP/LRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity). The control over the polymerization is achieved through the use of a RAFT agent, which reversibly deactivates the growing polymer chains.

For the polymerization of acrylate monomers, including those with bulky side groups like CZEA, the choice of RAFT agent and reaction conditions is critical to achieve good control. While specific RAFT polymerization data for this compound is not extensively detailed in the provided results, the principles of RAFT can be applied. The general mechanism involves a rapid equilibrium between active (propagating) and dormant polymer chains, mediated by the RAFT agent. This process minimizes termination reactions and allows for the chains to grow at a similar rate.

Key parameters influencing the RAFT polymerization of acrylates include the RAFT agent-to-initiator ratio, solvent, and temperature. For acrylates, dithiobenzoates and trithiocarbonates are commonly used RAFT agents. The successful RAFT polymerization of structurally similar monomers suggests that well-defined homopolymers and block copolymers of CZEA can be synthesized, enabling the creation of tailored macromolecular architectures for applications in organic electronics. sigmaaldrich.comnih.govescholarship.org

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is another prominent CRP/LRP method that utilizes a stable nitroxide radical to control the polymerization of vinyl monomers. This technique is particularly effective for the polymerization of styrenes and acrylates. acs.orgcmu.edu The mechanism relies on the reversible termination of the growing polymer chain by the nitroxide, forming a dormant alkoxyamine species. Thermal dissociation of this alkoxyamine regenerates the propagating radical and the nitroxide, allowing for monomer insertion.

The polymerization of 2-(N-carbazolyl)ethyl acrylate using NMP has been shown to produce non-conjugated polymers with high thermal stability. acs.org These polymers are excellent candidates for host materials in polymer light-emitting devices (PLEDs). acs.org The control afforded by NMP allows for the synthesis of polymers with narrow molecular weight distributions, which is crucial for controlling the microstructure of thin films in electronic devices. acs.org

Recent advancements in NMP, such as photo-NMP, offer further control over the polymerization process by using light as an external stimulus to initiate and regulate the reaction. mdpi.com This can lead to the synthesis of complex polymer architectures under milder conditions. mdpi.com

Table 1: Comparison of NMP and RAFT for Acrylate Polymerization

| Feature | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Nitroxide-Mediated Polymerization (NMP) |

| Control Agent | Dithioesters, trithiocarbonates, etc. | Stable nitroxide radicals (e.g., TEMPO) |

| Initiation | Conventional radical initiator | Thermal or photo-induced cleavage of an alkoxyamine |

| Versatility | Wide range of monomers | Primarily styrenes and acrylates |

| End-group fidelity | High, allowing for block copolymer synthesis | Generally high |

| Reaction Conditions | Typically requires careful selection of RAFT agent and initiator | Can be performed in bulk or solution, often at elevated temperatures |

Mechanistic and Kinetic Analysis of CRP/LRP for Tailored Polymer Architectures

The ability to tailor polymer architectures using CRP/LRP techniques stems from a deep understanding of the underlying mechanisms and kinetics. In both RAFT and NMP, the key is to maintain a low concentration of active propagating radicals at any given time, thus minimizing irreversible termination reactions.

The kinetics of these polymerizations are characterized by a linear increase in molecular weight with monomer conversion and first-order kinetics with respect to monomer concentration. This indicates that the number of polymer chains remains constant throughout the reaction, a hallmark of a "living" polymerization. The rate of polymerization can be controlled by adjusting the temperature, initiator concentration, and, in the case of RAFT, the concentration of the RAFT agent.

For instance, studies on the NMP of n-butyl acrylate have shown that the polymerization is driven toward a pseudo-stationary state where the concentrations of the propagating radicals and the nitroxide remain nearly constant. cmu.edu This allows for the determination of key kinetic parameters such as the equilibrium constant between dormant and active species and the rate constants for activation and deactivation. cmu.edu A similar detailed kinetic analysis would be essential for optimizing the synthesis of well-defined poly(this compound) and its copolymers.

Anionic Polymerization of this compound

Anionic polymerization is a powerful technique for the synthesis of polymers with very narrow molecular weight distributions and well-defined architectures. This method is particularly suitable for monomers with electron-withdrawing groups, such as acrylates and methacrylates. cmu.edu

The anionic polymerization of 2-(N-carbazolyl)ethyl methacrylate has been reported, indicating the feasibility of this method for carbazole-containing monomers. researchgate.net The polymerization is typically initiated by organometallic compounds, such as organolithium reagents, in a highly purified, aprotic solvent at low temperatures to minimize side reactions. researchgate.net The propagating species are carbanions, which are highly reactive and sensitive to impurities.

One of the challenges in the anionic polymerization of acrylates is the potential for side reactions, such as nucleophilic attack on the ester group of the monomer or the polymer backbone. cmu.edu To overcome this, strategies such as the use of bulky counter-ions or the addition of ligands like lithium chloride can be employed to stabilize the propagating anion. cmu.edu While specific details on the anionic polymerization of this compound are scarce, the established protocols for similar acrylate monomers provide a strong foundation for its successful implementation. rsc.org

Other Polymerization Modalities (e.g., Cationic Polymerization, Electrochemical Polymerization)

While less common for acrylates, other polymerization methods can also be considered for this compound.

Cationic Polymerization: Cationic polymerization is typically initiated by strong acids or Lewis acids and proceeds through a carbocationic propagating species. While generally more suited for electron-rich monomers like vinyl ethers, cationic polymerization of some acrylate monomers has been explored. However, the presence of the carbonyl group in acrylates can lead to side reactions, making it a challenging method to control. The feasibility of cationic polymerization for CZEA would require careful selection of initiating systems and reaction conditions to suppress these unwanted reactions. nih.gov

Electrochemical Polymerization: Electrochemical polymerization offers a unique method for creating polymer films directly on an electrode surface. researchgate.net This technique involves the anodic or cathodic polymerization of a monomer from a solution containing an electrolyte. For carbazole-containing monomers, electropolymerization is a well-established method to produce electroactive and conductive polymer films. researchgate.netmdpi.com The electropolymerization of the related monomer, 2-(9H-carbazol-9-yl) ethyl methacrylate (CzEMA), has been successfully demonstrated, suggesting that CZEA could also be polymerized electrochemically to form thin films with interesting optoelectronic properties. researchgate.net The properties of the resulting polymer film can be tuned by controlling the electrochemical parameters such as the applied potential, current density, and the composition of the electrolyte solution. researchgate.netresearchgate.net

Mechanistic Investigations of Polymerization Initiation, Propagation, and Termination Steps

A thorough understanding of the fundamental steps of polymerization—initiation, propagation, and termination—is crucial for controlling the final polymer properties.

Initiation: In radical polymerization , initiation involves the generation of free radicals from an initiator molecule, which then add to the monomer to start the polymer chain. In anionic polymerization , initiation is the addition of the anionic initiator to the monomer, forming a carbanionic active center. researchgate.net For electrochemical polymerization , initiation occurs at the electrode surface through the oxidation or reduction of the monomer. researchgate.net

Termination: Termination is the process by which the growing polymer chain is deactivated, leading to the cessation of polymer growth. In conventional free-radical polymerization, termination occurs primarily through combination or disproportionation of two growing chains. In living polymerizations, termination reactions are significantly suppressed, allowing for the synthesis of well-defined polymers and block copolymers. researchgate.net In anionic polymerization, termination is often absent in highly purified systems, and the chains remain "living" until a terminating agent is intentionally added.

For this compound, detailed mechanistic studies would involve analyzing the kinetics of each of these steps under various polymerization conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, size exclusion chromatography (SEC), and electron spin resonance (ESR) spectroscopy can be employed to monitor the reaction progress, determine molecular weights and dispersity, and detect radical species, respectively. cmu.eduresearchgate.net

Polymer Structures and Architectures Derived from 2 9h Carbazol 9 Yl Ethyl Acrylate

Copolymerization Strategies for Multifunctional Materials

Synthesis of Star, Dendritic, and Network Architectures Incorporating Carbazole (B46965) Units

The unique electronic and photophysical properties of the carbazole moiety have driven extensive research into incorporating it into complex macromolecular architectures beyond simple linear chains. The synthesis of star, dendritic, and network polymers allows for the creation of materials with tailored solubility, processability, and charge-transport characteristics.

Star Polymer Architectures

Star polymers, which consist of multiple polymer arms radiating from a central core, have been successfully synthesized using carbazole-containing monomers. These structures are often prepared using controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allows for precise control over the number and length of the polymer arms. epa.govresearchgate.net The "core-first" method, utilizing multifunctional initiators, is a common and efficient strategy for synthesizing these star polymers. researchgate.netnih.gov

A series of fluorescent star polymers with varying numbers of arms have been synthesized using 9-(4-vinylbenzyl)-9H-carbazole (VBCz), a monomer closely related to 2-(9H-Carbazol-9-yl)ethyl acrylate (B77674). researchgate.net These syntheses employed multifunctional bromide initiators for ATRP. epa.gov Investigations into these star polymers revealed that the molecular architecture significantly influences their photoelectronic properties, including their photoluminescence quantum efficiency and molecular orbital energy levels. researchgate.net Similarly, asymmetric star-shaped polymers containing carbazole have been synthesized electrochemically, demonstrating unique electrochromic and fluorescence properties. pau.edu.tr

Table 1: Examples of Carbazole-Containing Star Polymer Synthesis

| Monomer | Polymerization Method | Initiator/Core | Number of Arms | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| 9-(4-vinylbenzyl)-9H-carbazole (VBCz) | ATRP | Multifunctional bromides | 1, 2, 4, 6 | Architecture affects photoelectronic properties. | epa.govresearchgate.net |

| Phenylacetylene derivatives | Living Polymerization | Trifunctional phenylboronates | 3 | Star topology leads to chiral amplification compared to linear polymers. | nih.gov |

| 2-hydroxy carbazole and 1-pyrenemethylamine with a triazine core | Electrochemical Polymerization | 2,4,6-trichloro-1,3,5-triazine | Asymmetric | Resulting polymer (PTPC) showed distinct electrochromic properties with electronic transitions at 308, 460, and 780 nm. | pau.edu.tr |

Dendritic Architectures

Dendrimers are perfectly branched, tree-like macromolecules with a central core, layers of branching units (generations), and a surface of terminal groups. Carbazole units can be incorporated into the core, the branching dendrons, or the surface groups. rsc.orgnih.gov The synthesis of these highly ordered structures allows for precise control over their size, shape, and functionality, making them excellent models for studying charge transport in organic semiconductors. rsc.org

Various synthetic strategies are employed, including the Suzuki coupling reaction to prepare dendrimers with a pyrene (B120774) core and carbazole derivative dendrons. nih.gov Another approach involves a convergent synthesis where pre-made carbazole-based dendrons are attached to a central core, such as 9,9'-spirobifluorene. rsc.org Researchers have successfully synthesized carbazole dendrimers up to the fourth generation using a copper-catalyzed N-arylation reaction, revealing that the dendritic backbone has a rigid and highly twisted structure. acs.org These complex structures can be designed to have a potential gradient, where the core is electron-poor and the outer layers are electron-rich, by leveraging the π-polarization effect of the carbazole units. acs.org

Table 2: Synthesis and Properties of Carbazole-Based Dendrimers

| Core Structure | Dendron/Branching Unit | Synthetic Method | Key Property/Finding | Reference(s) |

|---|---|---|---|---|

| 9,9'-spirobifluorene | Carbazole-based dendrons | Convergent Synthesis | Good quality amorphous films via spin-coating; charge mobility decreases by only one order of magnitude from first to third generation. | rsc.org |

| Pyrene | Carbazole derivatives | Suzuki Coupling Reaction | Excellent thermal stability (decomposition > 470 °C) and high fluorescence quantum yield (86%). | nih.gov |

| Triazine | Carbazole-derived dendrons with promesogenic units | Self-assembly via Hydrogen Bonding | Formation of supramolecular dendrimers with liquid crystal and distinct photophysical properties. | researchgate.net |

| 1,10-phenanthroline (as part of Ru(II) complex) | Carbazole groups | Convergent Synthesis | Luminescent and redox-active, with electronic interaction between carbazole sites affected by Ru(II) coordination. | nih.gov |

Network Architectures

Creating cross-linked polymer networks from carbazole-containing polymers is a crucial strategy for producing robust, insoluble films essential for multilayer electronic devices. acs.org Cross-linking prevents the erosion of underlying layers during the solution-based processing of subsequent layers. acs.org Several methods have been developed to form these networks.

One prominent method is electrochemical cross-linking, where an applied voltage causes the anodic oxidation of pendant carbazole groups, leading to the formation of biscarbazole linkages and creating a cross-linked macromolecular structure. epjap.orgmdpi.com This technique can be used to form semi-interpenetrating polymer networks (semi-IPNs) by performing the cross-linking in the presence of a second, electron-accepting polymer. epjap.org

Thermal cross-linking is another effective approach. This involves designing polymers with reactive side-groups, such as azide (B81097) and alkyne for Huisgen cycloaddition, or styryl moieties, which can form covalent bonds upon heating. acs.orgresearchgate.net A low cross-linking temperature of 120 °C has been achieved for a hole-transporting material based on a triphenylamine/carbazole core with a styryl moiety, which is beneficial for device performance. acs.org Additionally, chemical methods using agents like ferric chloride (FeCl₃) can promote oxidative coupling reactions to form hypercrosslinked porous organic polymers with high surface areas. rsc.org

Polymerization in Confined Environments and for Nanostructure Fabrication

Controlling the polymerization process within confined geometries allows for the fabrication of highly ordered nanostructures and thin films with specific morphologies. The electropolymerization of carbazole derivatives is a prime example of polymerization in a confined environment, as the polymer film is grown directly onto a conductive electrode surface through anodic oxidation. mdpi.comresearchgate.net This method enables the creation of thin, solid polymer films of micrometric thickness. researchgate.net By controlling the electrochemical parameters, such as potential and deposition time, the properties of the resulting film can be precisely managed. mdpi.com

This technique has been used to create semi-interpenetrating polymer networks (semi-IPNs) by electrochemically cross-linking carbazole-based oligomers in the presence of an electron-accepting polyimide, forming a thin, phase-separated film ideal for bulk heterojunctions. epjap.org The resulting semi-IPN exhibits both the p-doping characteristics of the biscarbazole units and the n-doping properties of the acceptor polymer. epjap.org

Beyond electropolymerization, carbazole-containing polymers are instrumental in fabricating nanostructures through other methods. For instance, nanocomposites have been created by the in situ formation of silver nanotubes and networks at an air-water interface within a poly(9-vinylcarbazole) (PVK) matrix. mdpi.com In this process, the electropolymerization of the carbazole side groups cross-links the matrix, enhancing the stability of the nanocomposite structure in various solvents. mdpi.com Furthermore, the excellent film-forming properties of many carbazole polymers allow for the creation of high-quality amorphous films via simple spin-coating techniques, which is fundamental for their use in organic electronics. rsc.org

Post-Polymerization Modification and Chemical Functionalization of Carbazole-Containing Polymers

Post-polymerization modification is a powerful tool for altering the properties of existing polymers, introducing new functionalities, and creating robust materials suitable for device applications. For polymers derived from 2-(9H-Carbazol-9-yl)ethyl acrylate and related monomers, a key modification is cross-linking.

Cross-linking can be induced in a pre-fabricated polymer film through various means. Thermal annealing is a common method for polymers designed with specific cross-linkable moieties. For example, hole-conducting polymers containing reactive azide and alkyne side-groups can be cross-linked by heating, which triggers a Huisgen-type cycloaddition reaction. researchgate.net Similarly, polymers functionalized with styryl groups can be thermally cured at temperatures as low as 120 °C to form a stable, cross-linked network structure. acs.org This process is critical for fabricating multilayer organic light-emitting diodes (OLEDs) via solution processing, as it renders the polymer layer insoluble, preventing its dissolution when subsequent layers are deposited. acs.org

Electrochemical methods also serve as a powerful tool for post-polymerization modification. A deposited film of a carbazole-containing polymer can be subjected to anodic oxidation, which cross-links the structure through the formation of covalent bonds between carbazole units. epjap.org This in-situ cross-linking significantly enhances the film's stability and solvent resistance.

Copolymerization of 2-(9H-Carbazol-9-yl)ethyl methacrylate (B99206), a closely related monomer, with other functional monomers like 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl 2-methylacrylate (tBPOP) is another strategy to build in functionality from the start. nih.govresearchgate.net While this is a pre-polymerization functionalization, the resulting random copolymers possess a combination of hole-transporting (from carbazole) and electron-transporting (from oxadiazole) properties that can be finely tuned by adjusting the monomer ratio. nih.gov This approach highlights the chemical versatility of the carbazole-acrylate platform for creating multifunctional materials.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the 2-(9H-Carbazol-9-yl)ethyl acrylate (B77674) monomer and for analyzing the microstructure of its polymer.

¹H NMR spectra of the monomer provide detailed information about the different proton environments. For instance, the aromatic protons of the carbazole (B46965) moiety typically appear as multiplets in the downfield region (around 7.0-8.5 ppm). The protons of the ethyl acrylate group will have characteristic shifts, with the vinyl protons appearing in the range of 5.8-6.4 ppm and the ethylenic protons adjacent to the nitrogen and the ester group resonating at distinct chemical shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum of the monomer will show distinct signals for the carbonyl carbon of the acrylate group (around 165-175 ppm), the vinyl carbons, the carbons of the ethyl linker, and the aromatic carbons of the carbazole ring. In the polymer, the broadening of these peaks is indicative of the polymeric nature of the material.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful for assigning complex spectra, especially for the polymer. iupac.org COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the ethyl acrylate and carbazole units. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing definitive assignments for both the monomer and the polymer. These techniques are particularly useful in confirming the successful polymerization and in analyzing the tacticity of the polymer chain. iupac.org

Table 1: Representative ¹H and ¹³C NMR Data for Carbazole-Containing Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant | Assignment |

| Carbazole | ¹H | ~8.1 (d), ~7.4 (t), ~7.2 (t), ~7.5 (d) | - | Aromatic protons |

| Carbazole | ¹³C | ~140, ~126, ~123, ~120, ~119, ~109 | - | Aromatic carbons |

| Ethyl Acrylate | ¹H | ~6.4 (dd), ~6.1 (dd), ~5.8 (dd), ~4.2 (q), ~1.3 (t) | J values vary | Vinyl and ethyl protons |

| Ethyl Acrylate | ¹³C | ~166 (C=O), ~130 (=CH₂), ~128 (=CH), ~60 (-OCH₂-), ~14 (-CH₃) | - | Acrylate and ethyl carbons |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the characteristic functional groups present in both the monomer and the polymer, providing evidence of the molecular structure and its transformation during polymerization.

In the IR spectrum of 2-(9H-Carbazol-9-yl)ethyl acrylate, key absorption bands include the C=O stretching vibration of the acrylate ester at approximately 1720-1740 cm⁻¹, the C=C stretching of the vinyl group around 1630-1640 cm⁻¹, and the characteristic aromatic C-H and C=C stretching vibrations of the carbazole ring in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-N stretching of the carbazole moiety is also observable. Upon polymerization, the disappearance of the vinyl C=C stretching band is a clear indication of the reaction's success.

Raman spectroscopy provides complementary information. The aromatic ring vibrations of the carbazole unit are often strong in the Raman spectrum, offering a sensitive probe of the local environment and conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics Relevant to Optoelectronic Function

UV-Vis spectroscopy is fundamental for characterizing the electronic properties of this compound and its polymer, which are directly relevant to their use in optoelectronic devices. ktu.edu

The monomer typically exhibits absorption bands in the UV region corresponding to the π-π* transitions of the carbazole chromophore. nist.gov These transitions are generally observed below 350 nm. The acrylate group itself does not significantly absorb in the near-UV or visible range.

For poly(this compound), the UV-Vis spectrum provides information about the electronic structure of the polymer. The absorption spectrum is often similar to that of the monomer but can show subtle shifts or broadening of the carbazole-related absorption bands due to the polymeric environment and potential inter-chromophore interactions. The absorption characteristics are critical for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells, as they determine the wavelengths of light the material can absorb or allow to pass. sigmaaldrich.com

Fluorescence Spectroscopy for Emission Properties, Excited State Dynamics, and Energy Transfer Processes

Fluorescence spectroscopy is a powerful technique to investigate the emission properties and excited-state behavior of carbazole-containing materials. researchgate.net The carbazole moiety is known for its fluorescent properties. researchgate.net

The fluorescence spectrum of this compound will show emission peaks at wavelengths longer than its absorption maxima, a phenomenon known as the Stokes shift. The position and intensity of these peaks are sensitive to the solvent polarity and the local environment.

In the polymer, fluorescence spectroscopy can reveal information about excimer formation, which is the association of an excited-state chromophore with a ground-state chromophore. Excimer emission is typically red-shifted and broader compared to the monomer emission and is an indicator of close proximity between carbazole units along the polymer chain. Understanding these excited-state dynamics is crucial for designing efficient light-emitting materials. rsc.org

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. libretexts.org

This technique separates polymer molecules based on their hydrodynamic volume in solution. By passing a solution of poly(this compound) through a column packed with porous gel, larger molecules elute faster than smaller molecules. The output is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated by calibrating with known standards.

Controlling the molecular weight and achieving a narrow PDI is often critical for obtaining desirable and reproducible properties in polymer films for electronic applications. researchgate.netepa.gov

Table 2: Typical GPC/SEC Analysis Results for a Polymer Sample

| Parameter | Symbol | Description | Typical Value |

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Varies with synthesis |

| Weight-Average Molecular Weight | Mw | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. | Varies with synthesis |

| Polydispersity Index | PDI | A measure of the distribution of molecular mass in a given polymer sample. | 1.1 - 2.0 |

Mass Spectrometry (MS) for Monomer Purity Assessment and Polymer Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, MS is invaluable for confirming the molecular weight of the monomer (C₁₇H₁₅NO₂, Molecular Weight: 265.31 g/mol ) and assessing its purity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. The fragmentation pattern observed in the mass spectrum can also provide structural information, confirming the connectivity of the carbazole, ethyl, and acrylate fragments. For the polymer, MALDI-TOF MS can sometimes be used to analyze the distribution of oligomers and to study fragmentation patterns, which can give insights into the polymer structure and end groups.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure and Morphological Analysis of Polymers

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are key techniques for investigating the solid-state morphology of poly(this compound).

XRD is used to determine the degree of crystallinity in the polymer. A sharp, well-defined diffraction pattern would indicate a highly crystalline material, while a broad, amorphous halo suggests a lack of long-range order. The morphology of the polymer film, whether amorphous or crystalline, can significantly impact its charge transport and photophysical properties.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Understanding Polymer Processing, Phase Transitions, and Thermal Stability Profiles

The thermal behavior of polymers is a critical factor that dictates their processing conditions, operational limits, and long-term stability. For poly(this compound), a polymer utilized in advanced applications such as organic electronics, understanding its response to thermal stress is paramount. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide indispensable data on the material's thermal stability, phase transitions, and decomposition profile. Carbazole-based polymers are generally recognized for their noteworthy thermal, chemical, and photochemical stability. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA)

Research on various carbazole-based polymers demonstrates their robust thermal characteristics. For example, hypercrosslinked microporous polymer networks based on carbazole have been analyzed by TGA over a temperature range of 30°C to 800°C under a nitrogen atmosphere to assess their stability. rsc.org In studies of specific carbazole-containing copolymers, TGA curves are used to pinpoint the onset of weight loss, indicating the temperature at which degradation begins. This high stability is often attributed to the rigid and aromatic nature of the carbazole moiety. researchgate.net For instance, a derivative of oxygafluorene and di-tert-butyl carbazole exhibited a 5% weight loss temperature of 337°C, indicating moderate to high thermal stability. researchgate.net

| Polymer System | Decomposition Temperature (Td, 5% weight loss) | Atmosphere | Heating Rate | Reference |

|---|---|---|---|---|

| Derivative of oxygafluorene and di-tert-butyl carbazole | 337 °C | Not Specified | Not Specified | researchgate.net |

| Hypercrosslinked Carbazole Polymer Network (FCTCz) | Above 400 °C | Nitrogen | 10 °C/min | rsc.org |

| Poly(thioacrylate)s (for comparison) | > 300 °C | Not Specified | Not Specified | researchgate.net |

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating the phase transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The glass transition temperature is particularly important as it defines the transition from a rigid, glassy state to a more flexible, rubbery state, significantly impacting the material's mechanical properties and processing window.

For many carbazole-based polymers, the high rigidity of the polymer backbone can result in very high glass transition temperatures or no discernible Tg within the typical scanning range (e.g., up to 300°C). researchgate.net This indicates that the polymer remains in a stable, glassy state over a wide temperature range, which is advantageous for maintaining the morphological stability of thin films in devices. However, modifications to the polymer structure, such as the introduction of flexible spacers or copolymerization with other monomers, can modulate the Tg. For example, a host material derived from oxygafluorene and di-tert-butyl carbazole was found to have a glass-transition temperature of 65°C. researchgate.net Similarly, block copolymers containing poly(1-(4-vinylbenzyl)-3-butylimidazolium) have shown glass transition temperatures ranging from -7°C to 55°C depending on the composition. researchgate.net

The thermal properties are also crucial for the performance of devices fabricated from these polymers. In a study involving copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate and an oxadiazole-containing monomer, devices showed stable luminance with thermal aging at temperatures up to 130°C. researchgate.net This stability was attributed to the covalent linking of the functional units within the copolymer, which prevents the phase separation that can occur in physically blended polymer systems upon heating. researchgate.net

| Polymer System | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Derivative of oxygafluorene and di-tert-butyl carbazole | 65 °C | researchgate.net |

| Carbazole-based copolymers | No thermal transitions observed up to 300 °C | researchgate.net |

| poly(styrene)-b-poly(VBBI⁺[X]-r-PEGMA) block copolymers | -7 to 55 °C | researchgate.net |

| Poly(thioacrylate)s (P(ETA)) (for comparison) | 12 °C | researchgate.net |

| Poly(ethyl acrylate) (P(EA)) (for comparison) | -22 °C | researchgate.net |

The combined insights from TGA and DSC are essential for establishing the structure-property relationships in poly(this compound) and its derivatives. The high thermal stability confirmed by TGA, coupled with the high glass transition temperatures often observed in DSC, underscores the suitability of these materials for applications demanding robust performance under thermal stress.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Monomer Electronic Structure, Reactivity, and Frontier Molecular Orbitals (HOMO/LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of the 2-(9H-Carbazol-9-yl)ethyl acrylate (B77674) monomer. These calculations provide a molecular-level understanding of its structure, reactivity, and the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO levels are critical in determining the optoelectronic properties of a material. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that influences the material's absorption and emission characteristics.

For a closely related monomer, 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate (CzEMA), which features an additional methyl group, DFT calculations using the B3LYP functional and a 6-21G* basis set have been performed. These calculations, combined with optical absorption data, have determined the HOMO and LUMO energy levels. nih.govresearchgate.net

| Parameter | Energy Level (eV) |

|---|---|

| HOMO | -5.39 |

| LUMO | -1.94 |

Molecular Dynamics Simulations of Polymer Chain Conformation, Dynamics, and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of polymer chains. While specific MD simulation studies on poly(2-(9H-Carbazol-9-yl)ethyl acrylate) are not widely available in the literature, the principles of MD applied to similar polymer systems, such as poly(acrylates), provide a framework for understanding its potential behavior. rsc.org

MD simulations can model the conformational landscape of the polymer chain, revealing how it folds and orients itself in different environments. This is crucial for understanding the morphology of thin films, which directly impacts device performance. For a polymer with bulky side groups like the carbazole (B46965) moiety, MD simulations can predict the degree of chain entanglement and the packing of the side chains.

Furthermore, MD simulations can shed light on the dynamics of the polymer chains, including their segmental motions and relaxation times. These dynamic properties are important for understanding the mechanical properties and thermal stability of the polymer. Intermolecular interactions, such as van der Waals forces and π-π stacking between the carbazole units of adjacent polymer chains, can also be quantified through MD simulations. These interactions are critical for charge transport in organic electronic devices.

Density Functional Theory (DFT) Studies on the Contribution of the Carbazole Moiety to Electronic and Optical Properties

DFT studies have been extensively used to understand the significant contribution of the carbazole moiety to the electronic and optical properties of various organic materials. mdpi.comresearchgate.netmagtech.com.cn Carbazole is an electron-rich aromatic compound known for its excellent hole-transporting capabilities and high photoluminescence quantum yield. mdpi.com

When incorporated into a polymer chain as a pendant group, as in poly(this compound), the carbazole unit largely dictates the electronic properties of the resulting material. DFT calculations on carbazole-containing molecules and polymers consistently show that the HOMO is predominantly localized on the carbazole ring system. researchgate.net This localization is a direct consequence of the nitrogen atom's lone pair of electrons participating in the aromatic π-system. mdpi.com

The ethyl acrylate linker serves to attach the carbazole unit to the polymer backbone while providing some electronic insulation, which can be beneficial in tuning the properties of the material. The specific substitution pattern on the carbazole ring can also be explored using DFT to fine-tune the electronic and optical properties. For instance, attaching electron-withdrawing or electron-donating groups to the carbazole can modulate the HOMO and LUMO levels and, consequently, the emission color of a light-emitting device. mdpi.com

Computational Modeling of Polymerization Processes, Mechanisms, and Polymerization Stereochemistry

Computational modeling, often employing DFT, provides valuable insights into the mechanisms of polymerization for acrylate monomers. wpmucdn.comresearchgate.netnih.gov While specific modeling of the polymerization of this compound is not extensively documented, general principles from studies on other acrylates can be applied.

These computational studies can investigate the various steps of free-radical polymerization, including initiation, propagation, chain transfer, and termination. For instance, the energy barriers for different reaction pathways can be calculated to predict the most likely mechanism. nih.gov The influence of the bulky carbazole side group on the stereochemistry of the polymerization can also be modeled. The tacticity of the resulting polymer (the stereochemical arrangement of the side groups along the polymer chain) can have a significant impact on its physical properties, including its morphology and charge transport characteristics.

Computational studies have explored the self-initiation of acrylate polymerization at high temperatures and the mechanisms of chain transfer to monomer, which can affect the molecular weight of the polymer. wpmucdn.comnih.gov These models can help in optimizing reaction conditions to achieve desired polymer properties.

Prediction of Structure-Performance Relationships for Optimized Functional Devices

A key goal of theoretical and computational chemistry in materials science is to predict the relationship between the molecular structure of a material and its performance in a functional device. For poly(this compound), this involves connecting its calculated electronic properties and simulated morphological characteristics to its performance in devices like organic light-emitting diodes (OLEDs).

The HOMO and LUMO levels calculated via quantum chemistry are crucial for predicting the efficiency of charge injection from the electrodes into the polymer layer in an OLED. A good alignment of the polymer's HOMO level with the work function of the anode and its LUMO level with the work function of the cathode is necessary for efficient device operation.

The hole mobility of the polymer is another critical performance parameter. For the closely related homopolymer of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate, a hole mobility of 5.9 x 10⁻⁷ cm²/V·s has been measured, which is approximately double that of the well-known poly(9-vinylcarbazole). nih.gov This highlights the excellent hole-transporting nature of polymers containing this carbazole-ethyl-acrylate structure.

By systematically modifying the molecular structure in silico (e.g., by changing the linker between the carbazole and the acrylate or by adding substituents to the carbazole) and calculating the resulting changes in electronic properties, computational models can guide the rational design of new materials with optimized performance for specific applications. mdpi.comacs.orgresearchgate.net For instance, in copolymers containing the 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate monomer, a relatively flat luminous efficiency was observed over a wide range of carbazole content, indicating a robust performance window for such materials in OLEDs. nih.govresearchgate.net

Degradation Mechanisms and Material Stability of Polymers Incorporating 2 9h Carbazol 9 Yl Ethyl Acrylate

Photodegradation Pathways and Identification of Degradation Products

However, like all organic materials, these polymers are susceptible to degradation upon prolonged exposure to high-energy photons, particularly in the ultraviolet (UV) range. The primary photodegradation pathways are believed to be initiated by the absorption of UV light by the carbazole (B46965) unit or the acrylate (B77674) backbone.

Key Photodegradation Processes:

Photo-oxidation: In the presence of oxygen, absorbed light energy can lead to the formation of reactive oxygen species (singlet oxygen, radicals), which can then attack the polymer chain. The nitrogen atom and the aromatic rings of the carbazole group are potential sites for such attacks, which can lead to the formation of carbonyl and hydroxyl groups, causing a loss of functionality.

Chain Scission and Cross-linking: The acrylate backbone can undergo chain scission or cross-linking reactions upon UV irradiation. These processes can lead to a decrease in molecular weight, embrittlement of the material, and a reduction in its mechanical integrity.

Yellowing: The formation of new chromophores as a result of degradation can lead to a yellowing of the polymer film, which can negatively impact the performance of optical devices by altering their absorption and emission characteristics.

While the general photochemical stability of carbazole-based polymers is well-documented, detailed studies identifying the specific degradation products of poly(2-(9H-Carbazol-9-yl)ethyl acrylate) are limited in publicly available research. Analysis of degradation products would typically involve techniques such as Fourier-transform infrared (FTIR) spectroscopy to identify new functional groups and mass spectrometry to analyze volatile low-molecular-weight fragments.

Thermal Degradation Processes and Their Impact on Polymer Integrity

The thermal stability of polymers containing this compound is a critical factor for their processing and for the operational stability of devices, which can generate significant heat. Thermogravimetric analysis (TGA) is a common technique used to assess thermal stability.

Research has shown that carbazole-containing polymers generally exhibit high thermal stability. researchgate.net For instance, the homopolymer of 2-(9H-carbazol-9-yl)ethyl methacrylate (B99206), a structurally similar polymer, is known to be thermally stable. The thermal stability can be further enhanced through copolymerization. Copolymers of 2-(9-carbazolyl)ethyl acrylate with methacrylic acid have demonstrated higher thermal stability compared to their respective homopolymers. The degradation of these copolymers can proceed in one or two stages, depending on the comonomer ratio, and involves the formation of intramolecular and intermolecular anhydrides.

The degradation of the polyacrylate backbone is also a significant factor. Studies on poly(ethyl hexyl acrylate) show a two-stage degradation mechanism in an inert atmosphere. mdpi.com This is attributed to different depolymerization initiation processes, one at the chain ends and another randomly within the polymer chain. mdpi.com In the presence of air, the degradation is more complex, involving the formation of peroxides and radical reactions that lead to depolymerization and the formation of smaller molecules like alcohols and carbon dioxide. mdpi.com

The glass transition temperature (Tg) for poly(9H-carbazole-9-ethyl acrylate) has been reported to be 79 °C, which is an important parameter for determining the material's operational temperature range. sigmaaldrich.com

Table 1: Thermal Properties of a Related Carbazole-Containing Polymer

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 79 °C (onset) | sigmaaldrich.com |

Oxidative Degradation Mechanisms in Ambient and Accelerated Conditions

Oxidative degradation is a major cause of polymer deterioration, as it can occur under ambient conditions and is often accelerated by heat and light. For polymers of this compound, both the carbazole pendant group and the acrylate backbone are susceptible to oxidation.

The oxidation of the carbazole moiety is a key process, particularly in the context of its use in electronic devices. The nitrogen atom in the carbazole ring is electron-rich and can be oxidized. In electrochemical environments, this oxidation leads to the formation of radical cations (polarons) and dications (bipolarons), which are essential for charge transport but can also be intermediates in irreversible chemical degradation pathways if not properly managed. researchgate.net Anodic oxidation of carbazoles can lead to homocoupling and electropolymerization, which can alter the material's properties. researchgate.net

The polyacrylate backbone is also vulnerable to oxidative degradation. The process is typically initiated by the formation of radicals on the polymer chain, which then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen from other parts of the polymer chain, leading to a chain reaction that results in the formation of hydroperoxides. The decomposition of these hydroperoxides can cause chain scission and cross-linking, leading to a loss of mechanical properties and a change in the material's morphology.

Assessment of Environmental Stability and Long-Term Performance in Functional Devices

In functional devices, stability is often assessed by monitoring key performance metrics over time under operational or accelerated aging conditions. For OLEDs, this would include measurements of luminance, efficiency, and color stability. For solar cells, power conversion efficiency, fill factor, and open-circuit voltage are monitored.

Studies on copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate and an oxadiazole-containing monomer in single-layer OLEDs have shown that the devices exhibit stable mean luminance with thermal aging at temperatures up to 130°C. researchgate.net This indicates that with proper molecular design, high operational stability can be achieved.

Furthermore, the use of self-assembled monolayers (SAMs) of carbazole derivatives, such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, has been shown to be a major step forward in improving the long-term stability of perovskite and organic solar cells. ktu.edu These SAMs can form a stable interface between the electrode and the active layer, which can help to prevent degradation at this critical junction. ktu.edu

Strategies for Enhancing Polymer Stability and Device Longevity under Operational Stress

Several strategies are being explored to enhance the stability of polymers incorporating this compound and to extend the lifetime of the devices made from them.

Copolymerization:

Molecular Design and Synthesis:

The synthesis of more robust carbazole-based structures is another important approach. This can involve modifying the carbazole unit itself or the linker connecting it to the polymer backbone to improve its intrinsic stability.

Use of Stabilizers:

The addition of stabilizers, such as antioxidants and UV absorbers, is a common practice in the polymer industry to protect against degradation. These additives can help to mitigate the effects of oxygen and UV light, thereby extending the lifetime of the material.